molecular formula C15H11FN2O2S B15012420 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B15012420
M. Wt: 302.3 g/mol
InChI Key: PMAMNTSUDYTHRW-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide is a chemical compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with 2-fluoroaniline in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-yl)-1-(4-chloro-2-fluorophenyl)ethan-1-amine
  • 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties. The fluorine atom also enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11FN2O2S

Molecular Weight

302.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C15H11FN2O2S/c16-10-5-1-2-6-11(10)17-14(19)9-21-15-18-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,19)

InChI Key

PMAMNTSUDYTHRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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